molecular formula C22H25N5O2S B5384285 (Z)-N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-ETHYLPHENYL)-N''-(4-METHYLBENZENESULFONYL)GUANIDINE

(Z)-N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-ETHYLPHENYL)-N''-(4-METHYLBENZENESULFONYL)GUANIDINE

Cat. No.: B5384285
M. Wt: 423.5 g/mol
InChI Key: DIDSIPRHMKNLNB-UHFFFAOYSA-N
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Description

(Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-ETHYLPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-ETHYLPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE typically involves multi-step organic reactions. The starting materials might include 4,6-dimethylpyrimidine, 4-ethylphenylamine, and 4-methylbenzenesulfonyl chloride. The synthesis could involve:

    Formation of the guanidine core: This might involve the reaction of an amine with a cyanamide or a similar reagent under basic conditions.

    Substitution reactions: Introducing the pyrimidine and phenyl groups through nucleophilic substitution reactions.

    Sulfonylation: Adding the sulfonyl group using sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-ETHYLPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-ETHYLPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE can be used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound might be used to study enzyme inhibition, receptor binding, or other biochemical processes.

Medicine

Medically, guanidine derivatives are often explored for their potential as therapeutic agents, particularly in the treatment of diseases like cancer, diabetes, and infectious diseases.

Industry

Industrially, such compounds might be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-ETHYLPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE likely involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This could involve:

    Inhibition: Preventing the normal function of an enzyme or receptor.

    Activation: Enhancing the activity of a target protein.

Comparison with Similar Compounds

Similar Compounds

    N’-Phenyl-N’'-(4-methylbenzenesulfonyl)guanidine: A similar guanidine derivative with different substituents.

    N’-Pyrimidin-2-yl-N’'-(4-methylbenzenesulfonyl)guanidine: Another related compound with a pyrimidine ring.

Uniqueness

(Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-ETHYLPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE is unique due to its specific combination of functional groups, which might confer distinct biological or chemical properties compared to other guanidine derivatives.

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)-2-(4-methylphenyl)sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S/c1-5-18-8-10-19(11-9-18)25-22(26-21-23-16(3)14-17(4)24-21)27-30(28,29)20-12-6-15(2)7-13-20/h6-14H,5H2,1-4H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDSIPRHMKNLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=C(C=C2)C)NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N/C(=N/S(=O)(=O)C2=CC=C(C=C2)C)/NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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